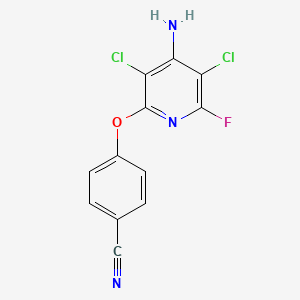

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Amino-3,5-dichloro-6-fluoro-2-pyridyloxy)benzenecarbonitrile (4-ADCPB) is an organofluorine compound belonging to the family of pyridyloxybenzenecarbonitriles. It is a white solid that is soluble in organic solvents and is highly stable in aqueous solutions. 4-ADCPB has been used in a variety of applications due to its unique properties, including its ability to act as a catalyst, its low toxicity, and its stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- The synthesis and reactivity of related pyridinecarbonitrile compounds have been explored. For instance, derivatives of dihydroxy-methyl-pyridinecarbonitrile have been studied for their potential in creating new compounds via chloro analogs (Katritzky et al., 1995).

Pyrrole Derivatives Synthesis

- The annulation of pyrrole rings in similar acylpyridine dicarbonitriles, involving ortho-ketonitrile fragments and preserving halogen atoms, demonstrates another facet of chemical reactivity relevant to such compounds (Grigor’ev et al., 2019).

Antibacterial Activity

- Certain derivatives of amino-pyridinecarbonitrile have been synthesized and evaluated for their antibacterial activity. This includes the study of pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar compounds, demonstrating potential biological applications (Rostamizadeh et al., 2013).

Fluorescence Properties

- Research into the fluorescence properties of similar compounds, like 3-pyridinecarbonitriles with amino acid function, shows potential for these compounds in fluorescence and antibacterial applications (Girgis et al., 2004).

Photopolymerization Processes

- The role of similar benzene dicarbonitrile derivatives in photoredox photoinitiating systems for 3D printing photopolymerization processes suggests applications in material sciences and engineering (Tomal et al., 2019).

Synthesis of Isothiazolo Pyrimidines

- Novel synthesis methods using related pyrimidine-3-carbonitriles have been developed for creating biologically active molecules, indicating the versatility and potential of these compounds in drug development and biological studies (Chang et al., 2003).

Synthesis of Pyrrolo Pyridines

- New pyrrolo[2,3-b]pyridine scaffolds have been synthesized from related compounds, characterized for their biological activity, indicating a pathway for drug discovery and pharmacological research (Sroor, 2019).

Eigenschaften

IUPAC Name |

4-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2FN3O/c13-8-10(17)9(14)12(18-11(8)15)19-7-3-1-6(5-16)2-4-7/h1-4H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJINSKTXUYLFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC2=NC(=C(C(=C2Cl)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2576760.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B2576763.png)